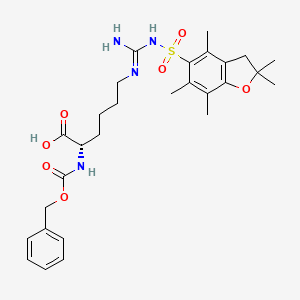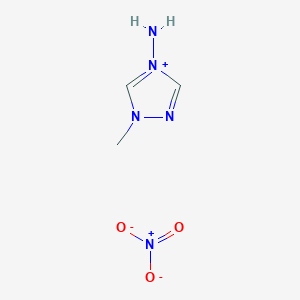
3-Aminopiridina-N-(4H-1,2,4-triazol-3-il)
Descripción general
Descripción
“N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” is a compound that contains a pyridine ring and a 1,2,4-triazole ring . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . These types of compounds are known for their ability to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives has been studied using various techniques . For example, one study reported the structure of a compound featuring a two-dimensional (2D) 4-connected framework .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives have been analyzed in several studies . For example, one study reported the photoluminescence properties of compounds in the solid-state and solvent suspension at ambient temperature .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados de 1,2,4-triazol, incluyendo la 3-Aminopiridina-N-(4H-1,2,4-triazol-3-il), han mostrado resultados prometedores como agentes anticancerígenos . Se han evaluado contra varias líneas celulares de cáncer humano, incluyendo MCF-7, Hela y A549 . Algunos de estos compuestos han mostrado actividad citotóxica inferior a 12 μM contra la línea celular Hela .
Actividad Antifúngica
Se han sintetizado derivados de triazol que contienen cadenas laterales alquinilo y se ha evaluado su actividad antifúngica frente a especies de Cryptococcus y Candida . Estos compuestos han mostrado una actividad antifúngica significativa en comparación con los fármacos de referencia .
Catalizadores de Cicloadición de Dióxido de Carbono
Se ha demostrado que los materiales fabricados que contienen 3-Aminopiridina-N-(4H-1,2,4-triazol-3-il) son catalizadores altamente eficientes para la cicloadición de dióxido de carbono con una serie de epóxidos modelo .
Inhibidores de Lactoperoxidasa (LPO)
Se utilizó un estudio computacional para seleccionar el inhibidor de LPO de mayor rango (solo y en complejo con (99m)Tc) con alta afinidad in silico . Esto sugiere aplicaciones potenciales de la 3-Aminopiridina-N-(4H-1,2,4-triazol-3-il) en el desarrollo de inhibidores de LPO .
Amplias Actividades Biológicas
Los compuestos que contienen un triazol, como la 3-Aminopiridina-N-(4H-1,2,4-triazol-3-il), exhiben amplias actividades biológicas . Estas incluyen actividades antimicrobianas, analgésicas, antiinflamatorias, anticonvulsivas, antineoplásicas, antimaláricas, antivirales, antiproliferativas y anticancerígenas .
Andamios Farmacéuticos
El triazol es un importante andamio farmacéutico activo . Su estructura única facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores, induciendo actividades biológicas de amplio espectro . Esto hace que la 3-Aminopiridina-N-(4H-1,2,4-triazol-3-il) sea un compuesto valioso en el desarrollo de nuevos fármacos .
Mecanismo De Acción
The mechanism of action of N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. It has also been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine in lab experiments is its versatility. It can be used in a wide range of applications, including cancer research, neurodegenerative disease research, and antimicrobial research. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine. One potential direction is the development of new anticancer drugs based on this compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Safety and Hazards
Propiedades
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-2-6(4-8-3-1)11-7-9-5-10-12-7/h1-5H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVNKNHYNSXSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)



![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1458716.png)
![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)




